4,5-dimethoxy-N-(2-methylpropyl)-2-nitrobenzamide
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Overview
Description
4,5-Dimethoxy-N-(2-methylpropyl)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of two methoxy groups, a nitro group, and an N-(2-methylpropyl) substituent on the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(2-methylpropyl)-2-nitrobenzamide typically involves the nitration of a suitable precursor followed by amide formation. One common synthetic route is as follows:
Nitration: The starting material, 4,5-dimethoxybenzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position.
Amide Formation: The nitrated intermediate is then reacted with 2-methylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-N-(2-methylpropyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium iodide in acetone for halide substitution or ammonia in ethanol for amine substitution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 4,5-Dimethoxy-N-(2-methylpropyl)-2-aminobenzamide.
Substitution: 4,5-Dihalo-N-(2-methylpropyl)-2-nitrobenzamide or 4,5-diamino-N-(2-methylpropyl)-2-nitrobenzamide.
Oxidation: 4,5-Dimethoxy-N-(2-methylpropyl)-2-nitroquinone.
Scientific Research Applications
4,5-Dimethoxy-N-(2-methylpropyl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-(2-methylpropyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The nitro group can participate in redox reactions, while the methoxy groups can enhance binding affinity through hydrophobic interactions. The N-(2-methylpropyl) substituent can provide steric hindrance, influencing the compound’s selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4,5-dimethoxy-N-(2-methylpropyl)benzamide: This compound has a chloro group instead of a nitro group, which can significantly alter its reactivity and applications.
4,5-Dimethoxy-N-(2-methylpropyl)-2-aminobenzamide:
Uniqueness
4,5-Dimethoxy-N-(2-methylpropyl)-2-nitrobenzamide is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group on the benzamide core. This combination of functional groups imparts distinct electronic properties, making the compound versatile for various chemical transformations and applications.
Properties
IUPAC Name |
4,5-dimethoxy-N-(2-methylpropyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-8(2)7-14-13(16)9-5-11(19-3)12(20-4)6-10(9)15(17)18/h5-6,8H,7H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGISLJZCCGIIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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